Product packaging for Diethyl(2-chlorophenyl)phosphoramidate(Cat. No.:CAS No. 6345-18-2)

Diethyl(2-chlorophenyl)phosphoramidate

Cat. No.: B14734206
CAS No.: 6345-18-2
M. Wt: 263.66 g/mol
InChI Key: KEYVUNMUTNFRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl(2-chlorophenyl)phosphoramidate is a useful research compound. Its molecular formula is C10H15ClNO3P and its molecular weight is 263.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClNO3P B14734206 Diethyl(2-chlorophenyl)phosphoramidate CAS No. 6345-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6345-18-2

Molecular Formula

C10H15ClNO3P

Molecular Weight

263.66 g/mol

IUPAC Name

2-chloro-N-diethoxyphosphorylaniline

InChI

InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)12-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

KEYVUNMUTNFRNB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1Cl)OCC

Origin of Product

United States

Contextualization Within the Class of Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds characterized by the presence of a covalent bond between a phosphorus atom and a nitrogen atom. nih.gov They are structurally related to phosphates and organophosphates but feature an amine group in place of a hydroxyl or alkoxy group. wikipedia.org These compounds are derivatives of phosphoramidic acids. wikipedia.org The general structure for many phosphoramidates can be represented as (RO)₂P(O)NR'₂, which includes a stable phosphoryl (P=O) bond. nih.gov

The synthesis of phosphoramidates can be achieved through various chemical routes. One established method involves the reaction of phosphorus oxychloride with a phenol (B47542) to form a chlorophosphonate ester, which then reacts with an amine to yield the final phosphoramidate (B1195095). wikipedia.org Modern synthetic strategies are diverse and include methods such as salt elimination, oxidative cross-coupling, and reactions involving organic azides. nih.govresearchgate.net

Molecules containing the phosphoramidate linkage are found in a variety of biologically active natural products. nih.gov Notable examples of natural phosphoramidates include phosphocreatine (B42189) and the phosphorylated forms of histidine residues in certain enzymes. wikipedia.org

General Academic Significance of Organophosphorus Compounds

Conventional Synthetic Approaches

Conventional methods for the synthesis of phosphoramidates, including Diethyl(2-chlorophenyl)phosphoramidate, have been well-established for decades. These approaches typically involve fundamental organic reactions and readily available starting materials.

Direct Phosphorylation of Amines

Direct phosphorylation of amines represents a fundamental approach to forming the P-N bond in phosphoramidates. This method generally involves the reaction of an amine with a phosphorylating agent. A common phosphorylating agent is phosphorus oxychloride (POCl₃). The reaction proceeds by the nucleophilic attack of the amine on the phosphorus center, leading to the displacement of a chloride ion. This method is widely applicable and can be used for the synthesis of a variety of phosphoramidates. For instance, the phosphorylation of amines can be achieved using dialkyl H-phosphonates in the presence of a catalyst.

Zwierzak and Osowska-Pacewicka reported the synthesis of various phosphoramidates via the direct N-alkylation of amines. nih.gov Phase-transfer catalysis has also been employed to facilitate the phosphorylation of amines, demonstrating the versatility of this approach. nih.gov

Nucleophilic Substitution on Phosphoryl Chlorides

This method is one of the most common for synthesizing phosphoramidates and involves the reaction of an amine with a phosphoryl chloride, such as diethyl chlorophosphate. orgsyn.org The amine acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride and substituting one of the chloride atoms. rsc.org A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct.

The reaction of phosphoryl chloride (POCl₃) with organometallic reagents has been studied to understand the selectivity of the substitution. nih.gov It has been found that the choice of the organometallic reagent can tune the selectivity of the substitution reaction, allowing for the controlled synthesis of phosphinates and phosphonates. nih.gov For example, Grignard reagents tend to lead to complete substitution, while organozinc reagents can provide more selective reactions. nih.gov This principle of controlled nucleophilic substitution is central to the synthesis of specifically substituted phosphoramidates.

A general representation of this reaction is the coupling of an amine with a phosphoryl chloride, a method that has been a cornerstone in the synthesis of these compounds. researchgate.net

Atherton-Todd Reaction and Modified Protocols

The Atherton-Todd reaction, first reported in 1945, is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and amines in the presence of carbon tetrachloride and a base. beilstein-journals.orgwikipedia.orgnih.gov A key advantage of this reaction is the in situ generation of the reactive phosphorylating agent, diethyl chlorophosphate, from diethyl phosphite (B83602), which avoids the handling of the moisture-sensitive phosphoryl chloride. nih.gov

The reaction is initiated by the base, which deprotonates the dialkyl phosphite. The resulting phosphite anion then reacts with carbon tetrachloride to form a trichloromethyl anion and the key dialkyl chlorophosphate intermediate. wikipedia.org This intermediate is then attacked by the amine to yield the desired phosphoramidate. beilstein-journals.orgwikipedia.org

Over the years, several modifications to the original protocol have been developed to improve yields and expand the substrate scope. These modifications include the use of different halogen sources and the application of phase-transfer catalysis. nih.gov For instance, a modified Atherton-Todd reaction has been reported using air as a radical initiator. nih.govrsc.org Another variation utilizes Fe₃O₄@MgO nanoparticles as a recyclable catalyst. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Dialkyl phosphite, Primary amineCarbon tetrachloride, BasePhosphoramidateModest to good beilstein-journals.org
Diethyl phosphite, BenzylamineAir (radical initiator)N-Benzyl-diethylphosphoramidate30-75% nih.gov
H-phosphonates, Primary aminesFe₃O₄@MgO nanoparticles, CCl₄Phosphoramidates52-85% nih.gov

Synthesis via Organic Azide (B81097) and Phosphite Reactions

The reaction between organic azides and phosphites, often referred to as the Staudinger reaction, provides another route to phosphoramidates. fu-berlin.de In this reaction, a trialkyl phosphite reacts with an organic azide to form a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane produces the phosphoramidate.

A one-pot process for the synthesis of phosphoramidates from azides and trialkyl phosphites has been developed. nih.gov This method can also involve the in situ generation of the organic azide from an organic halide, followed by coupling with the phosphite. nih.gov Furthermore, transition metal-free synthesis of phosphoramidates from phosphoryl azides and amines has been accomplished, where the nitrogen atom from the amine is incorporated into the final product. nih.gov

Advanced and Green Chemistry Methodologies

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of advanced methodologies for the preparation of phosphoramidates.

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions have emerged as a powerful and greener alternative for the formation of P-N bonds. researchgate.net These methods often avoid the use of stoichiometric amounts of halogenated reagents and can proceed under milder conditions.

A prominent example is the copper-catalyzed aerobic oxidative coupling of H-phosphonates and amines. rsc.org This reaction utilizes a copper catalyst and molecular oxygen (from the air) as the oxidant. The reaction mechanism is believed to involve the formation of a copper-acetylide intermediate. rsc.org

Iodine-mediated oxidative cross-coupling reactions also provide an effective route to phosphoramidates. nih.gov These reactions can be performed with or without a solvent and sometimes use a co-oxidant like hydrogen peroxide. nih.govorganic-chemistry.org While these methods are advantageous in avoiding toxic halogenating agents, they can sometimes suffer from the formation of side products and lower yields. nih.gov

Another approach involves the use of lithium iodide and tert-butyl hydroperoxide (LiI/TBHP) to promote the oxidative cross-coupling of amines and diethyl H-phosphonate. nih.gov

ReactantsCatalyst/OxidantConditionsProductYieldReference
H-phosphonate, AmineCuIMeCN, 55 °CPhosphoramidateVaries rsc.org
Diethyl H-phosphonate, Amine/SulfoximineI₂ / H₂O₂20 °CPhosphoramidate31-96% nih.gov
(EtO)₂P(O)H, BenzylamineLiI / TBHPNot specifiedN-Benzyl-diethylphosphoramidate65% nih.gov
(EtO)₂P(O)H, 4-ChloroanilineLiI / TBHPNot specifiedN-(4-chlorophenyl)-diethylphosphoramidate31% nih.gov

Hydrophosphinylation Approaches

The hydrophosphinylation route represents a method for the formation of compounds with a P-C-N linkage. One reported approach involves the 1,2-hydrophosphinylation of alkyl nitriles (R'-CN). mdpi.com In this reaction, a sodium dialkyl phosphite, such as sodium diethyl phosphite, adds across the carbon-nitrogen triple bond of the nitrile. This process results in the formation of a P-N bond featuring a P-C-N-P linkage, where the dialkyl phosphite group adds to both the carbon and nitrogen atoms of the original nitrile. mdpi.com

Catalytic Synthesis Protocols

Catalytic methods for phosphoramidate synthesis are attractive due to their efficiency and potential for greener processes, often utilizing readily available starting materials and avoiding harsh reagents. zenodo.orgnih.gov

A heterogeneous catalysis approach using copper-cobalt double metal cyanides (DMC) has been developed as an environmentally friendly alternative for synthesizing phosphoramidates. zenodo.orgnih.gov This method promotes the coupling of phosphites and amines, using a Cu₃[Co(CN)₆]₂-based catalyst with iodine (I₂) as an additive. zenodo.orgnih.gov The protocol avoids the use of toxic chlorinated reagents common in conventional syntheses. nih.gov

The catalyst demonstrates high activity and can be recycled for at least five consecutive iterations while maintaining its effectiveness. nih.gov Mechanistic studies suggest the reaction proceeds through a continuous change in the oxidation state of the copper centers, which is induced by an O₂/I⁻ redox cycle. nih.govzenodo.org This cycle regenerates the consumed I₂ and facilitates the formation of the phosphoramidate. zenodo.org

Table 1: Copper-Cobalt DMC Catalysis Findings

ParameterDescriptionSource(s)
Catalyst Cu₃[Co(CN)₆]₂-based double metal cyanide (DMC) zenodo.orgnih.gov
Reactants Phosphites and Amines zenodo.orgnih.gov
Additive Iodine (I₂) zenodo.orgnih.gov
Key Advantage Avoids toxic chlorinated reagents; heterogeneous and recyclable nih.gov
Proposed Mechanism O₂/I⁻ redox cycle involving changes in Cu oxidation state nih.govzenodo.org

Potassium carbonate (K₂CO₃) has been employed as an efficient catalyst for the synthesis of new diethyl arylphosphoramidates. researchgate.net This method involves the reaction of diethyl chlorophosphate with various amines in the presence of a catalytic amount (5 mol%) of potassium carbonate. researchgate.net The process is operationally simple and provides high yields of the desired products in short reaction times. researchgate.net Optimization studies identified potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) as the most effective catalyst system for this transformation. researchgate.net Potassium carbonate is also noted for its use in promoting the hydrophosphonylation of alkenes with phosphites, highlighting its utility as a mild base in organophosphorus synthesis. organic-chemistry.org

Table 2: Potassium Carbonate Catalysis Results

Catalyst SystemReactantsKey FeaturesSource(s)
5 mol% K₂CO₃ in DMSODiethyl chlorophosphate and various aminesSimple, efficient, high yields, short reaction times researchgate.net

Beyond the specific examples above, a broader range of catalytic systems has been explored for phosphoramidate synthesis. The combination of transition metal catalysis and organocatalysis has emerged as a powerful strategy for developing novel chemical transformations. rsc.orgrsc.org

Transition-Metal Catalysis:

Copper-Catalyzed Oxidative Coupling: Copper catalysts, such as copper(I) iodide (CuI), are effective in the aerobic oxidative coupling of H-phosphonates (like diethyl phosphite) and amines. nih.govnih.gov This method is advantageous as it uses molecular oxygen from the air as the sole oxidant, making it an environmentally friendly, one-pot process. nih.govnih.gov

Iridium-Catalyzed Reactions: Iridium(III)-based catalysts have been used to synthesize phosphoramidates from amides or ketones and a phosphoryl azide via a nitrene insertion mechanism, affording products in yields ranging from 41–99%. nih.gov

Organocatalysis (Metal-Free):

Iodine-Mediated Synthesis: Iodine can be used as a catalyst for the dehydrogenative cross-coupling of diethyl H-phosphonate and amines. nih.gov In a recent advancement, iodide ions (I⁻) have been leveraged in a metal-free oxidative coupling of anilines and amines with H-phosphonates under mild conditions. scienmag.com This strategy provides a sustainable alternative to metal-based methods. scienmag.com

Table 3: Overview of Selected Catalytic Routes

CatalystReaction TypeReactantsOxidant/ConditionsSource(s)
Copper(I) Iodide (CuI)Aerobic Oxidative CouplingH-phosphonates, AminesO₂ (Air) nih.govnih.gov
Iridium(III) ComplexNitrene InsertionAmides/Ketones, Phosphoryl Azides- nih.gov
Iodine (I₂) / Iodide (I⁻)Dehydrogenative/Oxidative CouplingH-phosphonates, Amines/AnilinesH₂O₂ or Metal-Free nih.govscienmag.com

Flow Electrosynthesis of Phosphoramidates

Flow electrosynthesis offers a modern and robust methodology for forming P-N bonds under mild conditions. rsc.orgresearchgate.net This approach involves an oxidative coupling reaction that can be performed using either potentiostatic (constant potential) or galvanostatic (constant current) electrolysis. rsc.orgresearchgate.net The technique has demonstrated a broad substrate scope, successfully producing numerous phosphinamide and phosphoramidate examples with yields up to 85%. rsc.org A key advantage of flow chemistry is the enhanced mass transport of reactants to the electrode surface, which can lead to higher yields compared to batch processes. researchgate.net This on-demand synthesis approach is also being developed for producing phosphoramidite (B1245037) precursors for automated oligonucleotide synthesis, highlighting its potential to streamline complex chemical manufacturing by eliminating the need for purification and storage of unstable intermediates. nih.govchemistryviews.org

Strategies for Diastereoselective Synthesis of Phosphoramidate Scaffolds

The phosphorus atom in many phosphoramidates is a stereogenic center, making the development of diastereoselective and enantioselective synthetic methods crucial, particularly for pharmaceutical applications. researchgate.net

Several strategies have been successfully implemented:

Copper-Catalyzed Diastereoselective Synthesis: The first copper-catalyzed diastereoselective synthesis of P-chiral phosphoramidate prodrugs (ProTides) has been reported. This procedure allows for the creation of diastereomerically-enriched mixtures of these important bioactive compounds. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-4-isopropylthiazolidine-2-thione, has enabled the diastereoselective synthesis of aryloxyphosphoramidate prodrugs. researchgate.net The reaction proceeds through a stereochemically pure phosphorodiamidate intermediate, and the choice of phenol (B47542) substituents can significantly influence the degree of diastereoselectivity, with some reactions achieving ≥95% de. researchgate.net

Chiral Ligands in Metal Catalysis: Gold(I) complexes featuring chiral phosphoramidite ligands have been used to promote enantioselective cycloisomerization reactions. nih.gov While not a direct synthesis of the phosphoramidate itself, this demonstrates how chiral phosphoramidate-derived scaffolds can induce high levels of stereocontrol in complex chemical transformations, producing multiple contiguous stereogenic centers with high diastereoselectivity and enantioselectivity (up to 95% ee). nih.govacs.org

Reaction Mechanisms in Phosphoramidate Chemistry Relevant to Diethyl 2 Chlorophenyl Phosphoramidate

Mechanisms of P-N Bond Formation

The synthesis of phosphoramidates is a cornerstone of organophosphorus chemistry, with several established routes for forming the P-N bond. nih.gov These methods often involve the reaction of a phosphorus(V) electrophile with a nitrogen nucleophile. researchgate.net The efficiency and outcome of these reactions are heavily influenced by catalytic processes, the choice of activating agents, and the nature of the groups attached to the phosphorus center.

The formation of the P-N bond, particularly in the context of phosphoramidite (B1245037) chemistry, is subject to both acid and nucleophilic catalysis. nih.govtandfonline.comnih.gov While acid catalysis activates the phosphoramidite by protonating the nitrogen atom of the leaving group, nucleophilic catalysis involves the direct participation of a catalyst to form a more reactive intermediate. rsc.org

In this mechanism, a nucleophilic catalyst attacks the phosphorus center of the phosphoramidite, displacing the amino group to form a highly reactive species. This intermediate is then rapidly attacked by the target alcohol or amine, leading to the formation of the desired phosphite (B83602) triester or phosphoramidate (B1195095) and regenerating the catalyst. oup.com This catalytic pathway can significantly accelerate the coupling reaction compared to simple acid catalysis alone. nih.gov The interplay between acid and nucleophilic catalysis is a key factor in the efficiency of modern oligonucleotide synthesis, a field where phosphoramidite chemistry is paramount. rsc.org

Activators are essential reagents in phosphoramidite chemistry that facilitate the coupling reaction. 1H-Tetrazole is a widely used activator that exemplifies a dual-role mechanism. Firstly, it acts as an acid, protonating the nitrogen atom of the phosphoramidite's diisopropylamine (B44863) group, which converts it into a better leaving group. nih.govoup.com Secondly, the resulting tetrazolide anion acts as a nucleophilic catalyst, attacking the phosphorus atom to displace the protonated amine and form a highly reactive phosphotetrazolide intermediate. nih.govnih.gov This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to complete the coupling. nih.gov

Other activators, such as N-methylimidazole (NMI), are also employed, often in combination with a weak acid like saccharin (B28170). rsc.org The saccharin–N-methylimidazole salt is an effective activator where the saccharin anion is the primary nucleophile that attacks the phosphoramidite. rsc.org A key function of N-methylimidazole in these systems is to moderate the acidity of the reaction medium, which helps prevent undesirable side reactions like the premature removal of acid-labile protecting groups. rsc.org The combination of a nucleophile and a carefully chosen acid allows for the fine-tuning of reactivity and selectivity in P-N bond formation. oup.com

Table 1: Roles of Common Activators in Phosphoramidite Chemistry

Activator SystemComponent RolesMechanismCitations
1H-Tetrazole Tetrazole (Acid): Protonates the amine leaving group. Tetrazolide (Nucleophile): Forms a highly reactive phosphotetrazolide intermediate.Dual acid and nucleophilic catalysis. nih.govoup.comnih.gov
Saccharin/N-methylimidazole Saccharin (Acid/Nucleophile): Protonates the amine; its anion attacks the phosphorus center. N-methylimidazole (Base): Reduces overall acidity to prevent side reactions.Nucleophilic catalysis by the saccharin anion. rsc.org
4,5-Dicyanoimidazole (DCI) DCI (Nucleophile/Acid): Acts as a more nucleophilic and less acidic alternative to tetrazole.Primarily nucleophilic catalysis. oup.com

The rate of nucleophilic substitution at a phosphorus center is significantly influenced by the nature of the leaving group. ttu.ee A more effective leaving group is one that is more stable on its own, which generally corresponds to the conjugate base of a stronger acid. nih.gov In phosphorylation reactions, the bond to the leaving group is partially broken in the transition state; therefore, a group that can stabilize the developing negative charge will facilitate the reaction. nih.gov

For phosphoramidite reagents, the leaving group is typically a dialkylamine, such as diisopropylamine. This amine is a poor leaving group on its own and requires protonation by an acidic activator to be expelled. In other phosphorylation strategies, such as those starting from a phosphoryl chloride to synthesize a phosphoramidate, the chloride ion is the leaving group. Chloride is an excellent leaving group, being the conjugate base of the strong acid HCl, which allows the reaction to proceed readily. The efficiency of phosphorylation is thus directly tied to the ease with which the leaving group departs from the phosphorus center. ttu.ee Studies comparing different substituents on the phosphorus atom have shown that the rate of reaction is highly dependent on both the amine and the alkoxy groups attached. nih.govnih.gov

Table 2: Relative Reactivity Based on Phosphorus Substituents

Substituent TypeRelative Reactivity OrderCitation
Amine Group (NR₂) NEt₂ > NPrⁱ₂ > N(CH₂CH₂)O > NMePh nih.govnih.gov
Alkoxy Group (OR₁) OMe > OCH₂CH₂CN > OCHMeCH₂CN > OCMe₂CH₂CN >> OC₆H₄Cl nih.govnih.gov

Intrinsic Reactivity Mechanisms of Phosphoramidates

The P-N bond in phosphoramidates like Diethyl(2-chlorophenyl)phosphoramidate possesses characteristic reactivity, including susceptibility to cleavage under certain conditions and the potential to participate in intramolecular reactions.

The P-N bond in phosphoramidates is known to be labile under acidic conditions but is comparatively stable at neutral or alkaline pH. nih.gov The primary mechanism for acid-catalyzed cleavage involves the protonation of the nitrogen atom of the phosphoramidate. nih.govacs.orgnih.gov This protonation converts the amino group into a much better leaving group. nih.gov Following protonation, a nucleophile, typically a water molecule from the aqueous medium, attacks the electrophilic phosphorus atom. nih.gov This attack leads to the cleavage of the P-N bond, resulting in the formation of the corresponding phosphate (B84403) and amine products. nih.gov The reaction is generally first-order with respect to the concentration of H⁺ ions under moderately acidic conditions (e.g., pH 2-6). acs.orgnih.gov This pH-dependent lability is a key feature of the phosphoramidate functional group. nih.gov

Phosphoramidates can undergo intramolecular cyclization reactions if a suitable internal nucleophile is present in the molecule. nih.gov The phosphoryl group can facilitate such intramolecular ring-closures. nih.gov For example, a nearby hydroxyl group can attack the phosphorus center, forming a cyclic phosphorane intermediate. acs.orgresearchgate.net This intermediate can then break down, leading to the cleavage of one of the bonds to the phosphorus atom, which can result in isomerization or the formation of a cyclic phosphate product. acs.orgresearchgate.net

Fragmentation pathways of phosphoramidates and related organophosphorus compounds are often studied using mass spectrometry. mdpi.com Under high-energy conditions, these molecules can break apart in predictable ways. Common fragmentation pathways for alkyl-substituted organophosphorus compounds involve McLafferty rearrangements, where substituents are sequentially cleaved. mdpi.com For aromatic derivatives, cleavage of the P-O, P-N, or C-O bonds can occur, influenced by the specific substituents on the rings. mdpi.com These fragmentation patterns provide insight into the intrinsic bond strengths and rearrangement possibilities of the molecule.

Inter- and Intramolecular Nucleophilic Reactions

The reactivity of this compound in nucleophilic reactions is governed by the interplay of several factors, including the electrophilic nature of the phosphorus center, the electronic and steric properties of the 2-chlorophenyl group, and the nucleophilicity of the reacting species. Both intermolecular and intramolecular pathways are plausible, leading to a variety of potential transformations.

Intermolecular Nucleophilic Reactions

Intermolecular nucleophilic reactions involving phosphoramidates like this compound typically occur at the electrophilic phosphorus atom. These reactions generally proceed through a bimolecular nucleophilic substitution mechanism (SN2@P). nih.govsapub.org This mechanism can be either a concerted process with a single pentacoordinate transition state or a stepwise process involving a stable or transient pentacoordinate intermediate. sapub.orgresearchgate.netresearchgate.net

The reaction is initiated by the attack of a nucleophile (Nu-) on the phosphorus center, leading to the displacement of one of the substituents, typically one of the ethoxy groups or, under specific conditions, the N-(2-chlorophenyl)amino group.

Influence of the N-(2-chlorophenyl) Substituent:

The N-(2-chlorophenyl) group significantly modulates the reactivity of the phosphorus center through a combination of steric and electronic effects.

Electronic Effects: The chlorine atom is an electron-withdrawing group. Its presence on the phenyl ring, particularly at the ortho position, inductively withdraws electron density from the nitrogen atom. This, in turn, reduces the electron-donating character of the nitrogen towards the phosphorus atom, making the phosphorus center more electrophilic and, consequently, more susceptible to nucleophilic attack compared to its non-halogenated analogue, Diethyl phenylphosphoramidate.

Steric Effects: The ortho-chloro substituent imposes considerable steric hindrance around the nitrogen and, by extension, the phosphorus center. This steric bulk can impede the approach of an incoming nucleophile, potentially slowing down the rate of reaction compared to a para-substituted isomer (e.g., Diethyl(4-chlorophenyl)phosphoramidate) or the unsubstituted phenyl analogue. nih.govresearchgate.net

Substituent on Phenyl RingElectronic Effect on PhosphorusSteric HindrancePredicted Relative Rate of SN2@P
H (Phenyl)BaselineBaselineIntermediate
4-ChloroActivating (electron-withdrawing)MinimalHighest
2-ChloroActivating (electron-withdrawing)SignificantLower than 4-chloro
2,6-DichloroStrongly ActivatingVery SignificantLowest

Table 1: Predicted relative reactivity of various N-Aryl Diethylphosphoramidates in intermolecular SN2@P reactions based on substituent effects.

Intramolecular Nucleophilic Reactions

The presence of a halogen substituent at the ortho position of the N-aryl group introduces the possibility of intramolecular nucleophilic reactions, specifically cyclization. researchgate.net In the case of this compound, this would likely involve an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

This process would require the deprotonation of the phosphoramidate nitrogen by a base, enhancing its nucleophilicity. The resulting amide anion could then attack the carbon atom bearing the chlorine, displacing the chloride ion to form a five-membered heterocyclic ring system, a derivative of benzoxazaphosphole.

Proposed Mechanism for Intramolecular Cyclization:

Deprotonation: A base (B-) removes the proton from the nitrogen atom, creating a more potent nucleophile.

Nucleophilic Attack: The anionic nitrogen attacks the C2 carbon of the phenyl ring (the carbon attached to the chlorine atom).

Chloride Elimination: The chloride ion is expelled as a leaving group, leading to the formation of the cyclized product.

While specific studies on this compound are not prominent, similar intramolecular cyclizations of haloaryl-substituted compounds are well-documented in organophosphorus chemistry. researchgate.netresearchgate.net The feasibility of this reaction is contingent on factors such as reaction temperature, the strength of the base used, and the solvent system. The formation of a five-membered ring is generally kinetically and thermodynamically favorable. nih.gov

Reaction TypeKey FeaturesProbable ProductInfluencing Factors
Intermolecular SN2@P Nucleophilic attack at the phosphorus center.Substituted phosphoramidate or phosphate.Nucleophile strength, solvent, steric/electronic effects of the 2-chlorophenyl group.
Intramolecular SNAr Base-catalyzed cyclization.Benzoxazaphosphole derivative.Base strength, temperature, solvent polarity.

Table 2: Summary of potential nucleophilic reaction pathways for this compound.

Chemical Reactivity and Derivatization Studies of Diethyl 2 Chlorophenyl Phosphoramidate Analogs

Reactivity at the Phosphorus Center

The phosphorus (V) center in diethyl(2-chlorophenyl)phosphoramidate is electrophilic and serves as the primary site for nucleophilic attack. The reactivity of this center is governed by the nature of the attached groups: the two ethoxy groups, the 2-chloroanilino group, and the phosphoryl oxygen. Nucleophilic substitution at the phosphorus center is a key reaction pathway for phosphoramidates. youtube.com

The P-N bond in phosphoramidates exhibits characteristic reactivity, particularly its susceptibility to cleavage under acidic conditions. nih.gov The reaction is initiated by the protonation of the nitrogen atom, which transforms the amino moiety into a better leaving group. Subsequently, a nucleophile, such as water, can attack the phosphorus atom, leading to the cleavage of the P-N bond and the formation of diethyl phosphate (B84403) and 2-chloroaniline (B154045). nih.govingentaconnect.com The mechanism of this substitution can vary, potentially proceeding through a concerted SN2-like pathway or a stepwise associative pathway involving a pentacoordinate intermediate. youtube.com

The general susceptibility of the phosphorus center to nucleophilic attack is fundamental to the role of phosphoramidates as phosphorylating agents and their applications in synthetic chemistry. nih.goventegris.com The stability of the P-N bond is pH-dependent, being relatively stable at neutral or higher pH but labile under acidic conditions. nih.gov

Influence of the Aryl Moiety (2-chlorophenyl) on Reactivity

The 2-chlorophenyl group attached to the nitrogen atom significantly modulates the reactivity of the phosphoramidate (B1195095) through both electronic and steric effects. libretexts.orgumsl.edu

Electronic Effects: The chlorine atom is an electron-withdrawing group, exerting a negative inductive effect (-I). This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity. A lower basicity of the nitrogen atom facilitates its protonation under acidic conditions, which in turn makes the -(NH-Aryl) group a more effective leaving group during nucleophilic substitution at the phosphorus center. ingentaconnect.com This electronic pull can enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack compared to analogs with electron-donating groups on the aryl ring. libretexts.org

Steric Effects: The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric hindrance around the P-N bond. libretexts.org This steric bulk can impede the approach of nucleophiles to the phosphorus center or the nitrogen atom. The degree of hindrance can influence reaction rates and may affect the regioselectivity of reactions involving the phosphoramidate moiety. For instance, in reactions where large nucleophiles are used, the ortho-substituent may slow down the rate of substitution at the phosphorus center. libretexts.org

Chemical Transformations Involving Diethyl Ester Groups

The two ethyl ester groups of this compound can undergo chemical transformations, primarily hydrolysis and dealkylation, which are characteristic reactions of phosphate and phosphonate (B1237965) esters. nih.govmdpi.com

Hydrolysis: The ester groups can be hydrolyzed under both acidic and basic conditions to yield the corresponding phosphoramidic acid monoester or the fully de-esterified phosphoramidic acid. nih.gov Alkaline hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center or the α-carbon of the ethyl group. nih.govmdpi.com The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric bulk of the ester groups. nih.govmdpi.com For example, increasing steric hindrance in the alcohol moiety of phosphinates has been shown to significantly decrease the rate of alkaline hydrolysis. nih.gov

Dealkylation: Selective dealkylation of the ethyl esters can be achieved using specific reagents. A common method involves the use of silyl (B83357) halides, such as trimethylsilyl (B98337) bromide (TMSBr). mdpi.com This process typically forms a bis-trimethylsilyl ester intermediate, which is then readily hydrolyzed by treatment with water or an alcohol to yield the phosphonic acid. mdpi.com This method is considered a gentle and convenient way to remove the ester groups without cleaving the more sensitive P-N bond, provided the conditions are controlled. mdpi.com

Synthesis of Structurally Modified Analogs and Derivatives

The diethyl ester groups can be modified to produce a variety of analogs with different alkyl or aryl ester moieties. A common strategy involves the hydrolysis of the starting diethyl ester to the corresponding phosphoramidic acid, followed by re-esterification. Alternatively, a phosphorodichloridate intermediate can be used. For instance, reacting 2-chloroaniline with phosphorus oxychloride would yield (2-chlorophenyl)phosphoramidic dichloride. This reactive intermediate can then be treated with various alcohols or phenols to introduce different ester groups.

The synthesis of mixed phosphonate esters has been demonstrated, suggesting that similar strategies could be applied to phosphoramidates. mdpi.com These methods often require careful control of reaction conditions to achieve selective substitution and avoid side reactions. mdpi.com

Table 1: Representative Conditions for Ester Modification of Phosphorus Compounds

Starting Material TypeReagentsProduct TypeReference
Dialkyl H-phosphonate1. Chlorinating agent (e.g., SO2Cl2) 2. Alcohol/Phenol (B47542), BaseMixed dialkyl/diaryl phosphonate mdpi.com
Dialkyl phosphonateTMSBr, then H2O or ROHPhosphonic acid mdpi.com
Phosphorus oxychloride1. Amine 2. AlcoholDialkyl phosphoramidate orgsyn.org

The 2-chlorophenyl ring offers opportunities for further functionalization. The existing chlorine atom can be replaced via nucleophilic aromatic substitution, particularly if activated by other ring substituents or through metal catalysis. smolecule.com More commonly, modifications can be achieved through electrophilic aromatic substitution or modern cross-coupling reactions.

Directed C-H borylation reactions, for example, have been used for aryl phosphonates, where the phosphonate group directs the borylation to the ortho position. nih.gov A similar strategy could potentially be applied to introduce a boronic ester group onto the 2-chlorophenyl ring of the phosphoramidate, which can then be used in a wide range of Suzuki cross-coupling reactions to introduce new carbon-carbon bonds. This allows for the synthesis of analogs with diverse substituents on the aryl ring, such as alkyl, alkenyl, or other aryl groups.

Table 2: Potential Reactions for Aryl Ring Modification

Reaction TypeTypical ReagentsPotential Outcome on (2-chlorophenyl) MoietyReference Principle
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, NaNH2), often with heat or catalystReplacement of -Cl with nucleophile smolecule.com
Directed C-H BorylationIridium catalyst, B2pin2Introduction of a boronic ester group nih.gov
Suzuki Cross-Coupling (on borylated derivative)Aryl/vinyl halide, Palladium catalyst, BaseFormation of a new C-C bond nih.gov

The nitrogen atom of the phosphoramidate linkage is a key site for derivatization. The N-H bond allows for reactions such as alkylation and acylation. Selective N-alkylation of diethyl phosphoramidate has been reported, often proceeding via initial deprotonation of the nitrogen with a base to form a more nucleophilic amide anion, which then reacts with an alkyl halide. nih.gov

A wide array of N-substituted phosphoramidates can also be synthesized by starting with a primary or secondary amine and reacting it with a suitable phosphorylating agent, such as diethyl chlorophosphate. orgsyn.org This approach, known as the Todd-Atherton reaction or related methods, is versatile for creating a library of analogs with different substituents on the nitrogen atom. orgsyn.org These modifications can significantly alter the steric and electronic properties of the phosphoramidate.

Table 3: Synthesis Methods for N-Substituted Phosphoramidates

MethodReagentsDescriptionReference
Direct N-AlkylationBase (e.g., NaH), Alkyl halide (R-X)Adds an alkyl group to the existing phosphoramidate nitrogen. nih.gov
Todd-Atherton ReactionPrimary/Secondary amine (R-NH2), Diethyl phosphite (B83602), CCl4, BaseForms the P-N bond from a starting amine. orgsyn.org
Chlorophosphate ReactionPrimary/Secondary amine (R-NH2), Diethyl chlorophosphate, BaseA common and direct method for P-N bond formation. orgsyn.org

Theoretical and Computational Chemistry of Diethyl 2 Chlorophenyl Phosphoramidate

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of Diethyl(2-chlorophenyl)phosphoramidate. DFT has become a standard and reliable method for studying organic chemical systems due to its balance of computational cost and accuracy. nih.govnih.gov Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311G** or def2-TZVPD are commonly used to perform these calculations. nih.govnih.gov

These computational approaches allow for the optimization of the molecule's ground-state geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. The calculated geometric parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov Beyond structural prediction, DFT calculations are crucial for determining electronic properties, vibrational frequencies, and the energies of molecular orbitals, which are essential for understanding the molecule's spectroscopic characteristics and chemical behavior. jocpr.comresearchgate.net

Molecular Modeling and Conformational Analysis

The structural flexibility of this compound, arising from the rotation around several single bonds (e.g., P-N, P-O, C-C, and C-N bonds), means that the molecule can adopt numerous spatial arrangements or conformations. Molecular modeling and conformational analysis are employed to identify the most stable, low-energy conformers that are likely to be present under normal conditions. nih.govnih.gov

Spectroscopic Correlations and Predictions

Theoretical calculations are a powerful tool for predicting and interpreting the NMR spectra (¹H, ¹³C, and ³¹P) of this compound. The theory behind ³¹P NMR chemical shifts, in particular, is complex, but computational methods provide valuable insights. researchgate.nettrilinkbiotech.com Using DFT, it is possible to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

These predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. researchgate.net Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational averaging in the solution phase. The analysis of ³¹P chemical shifts is especially important for organophosphorus compounds, as the shift is highly sensitive to the electronic environment around the phosphorus atom. trilinkbiotech.comspectrabase.com

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are illustrative and based on typical DFT calculations for similar organophosphorus compounds.

NucleusAtom PositionPredicted Chemical Shift (ppm)
³¹PPhosphorus Center-2.5 to 5.0
¹³CC (Phenyl, C-Cl)~135
¹³CC (Phenyl, C-N)~140
¹³CCH₂ (Ethoxy)~63
¹³CCH₃ (Ethoxy)~16
¹HNH (Amide)5.0 - 6.5
¹HCH (Aromatic)7.0 - 7.5
¹HCH₂ (Ethoxy)~4.1
¹HCH₃ (Ethoxy)~1.3

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular "fingerprint" based on the vibrations of a molecule's functional groups. mdpi.com DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These theoretical predictions are invaluable for assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net

It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to a better agreement with experimental data. nih.gov The analysis allows for the confident identification of key functional groups within this compound.

Table 2: Key Calculated Vibrational Frequencies for this compound Frequencies are illustrative and based on DFT calculations for related phosphoramidate (B1195095) structures.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchP-NH-Ar3200 - 3400
C-H Stretch (Aromatic)Ar-H3050 - 3150
C-H Stretch (Aliphatic)-CH₂-CH₃2850 - 3000
P=O StretchPhosphoryl1250 - 1280
P-O-C StretchPhosphoester950 - 1050
P-N StretchPhosphoramide900 - 940
C-Cl StretchAr-Cl700 - 750

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. mdpi.comresearchgate.net These descriptors, derived from conceptual DFT, quantify different aspects of a molecule's reactivity. For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.netresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for this compound Values are illustrative, derived from DFT calculations on structurally analogous compounds.

DescriptorFormulaIllustrative Value (eV)Significance
HOMO Energy (E_HOMO)--7.25Electron donating ability
LUMO Energy (E_LUMO)--0.95Electron accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO6.30Chemical stability and reactivity
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.10Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 23.15Resistance to change in electron distribution
Electrophilicity Index (ω)μ² / (2η)2.67Propensity to accept electrons (electrophilic character)

Academic and Research Applications of Phosphoramidate Scaffolds

Ligands in Metal Catalysis

Phosphoramidites, which are structurally related to phosphoramidates, have emerged as a highly effective and versatile class of chiral ligands in transition-metal-catalyzed asymmetric synthesis. nih.govresearchgate.net Their modular structure allows for the creation of extensive ligand libraries, which can be fine-tuned for specific catalytic reactions. nih.govresearchgate.net These monodentate ligands have challenged the traditional belief that high stereocontrol requires rigid, bidentate ligand structures. wikipedia.org

Phosphoramidite (B1245037) ligands have demonstrated exceptional performance in a variety of catalytic reactions, including:

Asymmetric Conjugate Addition: Copper-catalyzed 1,4-addition of organozinc reagents to enones was one of the initial breakthroughs showcasing the high enantioselectivity achievable with phosphoramidite ligands. wikipedia.org

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation reactions using phosphoramidate (B1195095) ligands have achieved high enantioselectivities, rivaling those obtained with the most selective bidentate ligands. wikipedia.org

Allylic Aminations: Iridium catalysts paired with phosphoramidite ligands have been developed for highly selective asymmetric allylic aminations of achiral allylic esters. wikipedia.org

The success of phosphoramidites as "privileged ligands" is due to their tunable electronic and steric properties, which can be easily modified by changing the substituents on the oxygen and nitrogen atoms. researchgate.netresearchgate.net This adaptability makes them powerful tools for developing new stereoselective transformations. nih.gov

Flame Retardant Additives and Functional Materials

Phosphoramidates are a class of organophosphorus compounds with significant potential as flame retardants. researchgate.net Their advantages include ease of synthesis, low volatility, and the low evolution of toxic smoke and gases during combustion compared to halogenated flame retardants. acs.org They can be applied to various materials, including polymers, coatings, and textiles. frontiersin.org

The flame-retardant mechanism of phosphoramidates primarily occurs in the solid phase. pinfa.eu Upon heating, they promote the formation of a char layer on the material's surface. pinfa.eu This char acts as a barrier, preventing contact between the fuel source and the air, and limiting the release of volatile, flammable compounds. pinfa.eu Some phosphoramidates may also exert a flame-inhibiting effect in the gas phase through the release of phosphorus radicals. pinfa.eu

Research has shown that the flame-retardant efficacy can be influenced by the specific structure of the phosphoramidate. For instance, studies on flexible polyurethane foams have indicated that methyl ester phosphoramidates exhibit better flame-retardant behavior compared to analogous phenyl ester derivatives. acs.orgacs.org

Selective Extractants for Metal Ions

The unique chelating properties of organophosphorus compounds, including phosphoramidates and related structures like α-amino phosphonates, make them effective extractants for the selective separation of metal ions. researchgate.net Solvent extraction is a widely used technique in hydrometallurgy for recovering valuable metals from ores or industrial waste streams and is effective even at low metal ion concentrations. mdpi.comresearchgate.net

Phosphorus-containing resins and liquid extractants have demonstrated high affinity and selectivity for various metal ions. mdpi.com For example, bis(2-ethylhexyl) N-butyl-N-octylaminomethylphosphonate has been shown to efficiently extract noble metal ions such as Au(III), Pt(IV), and Pd(II) from weakly acidic aqueous solutions, with high selectivity over common metals like Fe(III), Cu(II), and Ni(II). researchgate.net The selectivity arises from the specific complex-forming properties of the phosphoramidate or phosphonate (B1237965) functional group with the target metal ions. researchgate.net

Applications in Organic Synthesis as Reagents or Intermediates

Phosphoramidates serve as important reagents and intermediates in a variety of organic synthesis methodologies. nih.govmdpi.com Their synthesis has been the subject of extensive research, leading to numerous methods for their preparation, including salt elimination, oxidative cross-coupling, and reactions involving organic azides. nih.govmdpi.com

One notable application is the phosphoramidate-aldehyde-dienophile (PAD) reaction, a multicomponent sequence involving diethyl phosphoramidate, conjugated aldehydes, and maleimides to produce N-substituted phosphoramidates. researchgate.net Furthermore, phosphoramidate derivatives are utilized in the synthesis of bioactive compounds. The ProTide approach, for instance, uses a phosphoramidate motif to deliver nucleoside analogues into cells, where they are metabolized to the active antiviral or anticancer agent. nih.gov This strategy enhances the efficacy and intracellular delivery of the parent drugs. nih.gov

Role in Nucleotide and Oligonucleotide Synthesis Research (e.g., phosphoramidite chemistry)

Phosphoramidite chemistry is the cornerstone of modern automated solid-phase DNA and RNA synthesis. twistbioscience.com This method, developed in the 1980s, allows for the rapid and highly efficient sequential addition of nucleotide building blocks to a growing oligonucleotide chain. twistbioscience.com

The key reagents in this process are nucleoside phosphoramidites, which are modified nucleosides. aragen.com A standard phosphoramidite molecule contains a phosphite (B83602) group and several protecting groups that ensure the correct reactivity and prevent unwanted side reactions. twistbioscience.comaragen.com The synthesis cycle involves four main steps:

Detritylation: Removal of a protecting group from the 5'-hydroxyl of the support-bound nucleoside.

Coupling: Reaction of the free 5'-hydroxyl with an activated nucleoside phosphoramidite to form a phosphite triester linkage.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphotriester.

This cyclic process allows for coupling efficiencies greater than 99%, enabling the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com The versatility of phosphoramidite chemistry also permits the incorporation of modified nucleobases, labels (like fluorophores), and other functional groups into the synthetic DNA or RNA, which is crucial for applications in diagnostics, therapeutics, and molecular biology research. thermofisher.comnih.govamerigoscientific.com

Q & A

Q. What are the optimal synthetic routes for preparing diethyl(2-chlorophenyl)phosphoramidate, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are widely used:
  • Method A : Reacting dichlorophosphoramidates with fluorinated alcohols in anhydrous diethyl ether, using triethylamine and DMAP as catalysts. This method requires refluxing for 48 hours, yielding products that can be purified via silica gel chromatography (ether/petroleum ether) .
  • Method B : Phosphorochloridates are treated with primary amines at 0°C, followed by room-temperature stirring. This approach avoids prolonged heating and achieves good purity without column chromatography in some cases .
  • Low-Temperature Phosphorylation : Using s-BuLi (3 equiv.) with diethyl chlorophosphate in THF at −42°C yields phosphoramidates selectively (14% yield), though yields improve with excess base (6 equiv.) to counter stalling intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :
  • Phosphorus NMR : Critical for verifying phosphoramidate formation, as it distinguishes between phosphorylated intermediates and byproducts. For example, a singlet at δ 15–20 ppm confirms P–N bond formation .
  • LC–MS and TGA : Used to monitor reaction progress (e.g., hydrate intermediates in olefination) and assess thermal stability in flame-retardant applications .
  • Elemental Analysis and IR Spectroscopy : Validate molecular composition and functional groups (e.g., P=O stretches at 1250–1300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis. Use argon/vacuum sealing for long-term storage .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Work in a fume hood due to potential ammonia/methylamine release during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent toxic gas formation .

Advanced Research Questions

Q. How does the structure of this compound influence its efficacy as a flame retardant in cellulose-based materials?

  • Methodological Answer : Secondary phosphoramidates (e.g., PAHEDE) form stable C–O–P bonds with cellulose, enhancing char formation. In contrast, primary analogs (e.g., DEPA) show lower efficiency due to weaker surface interactions. This is confirmed via TGA and MCC analysis, where secondary derivatives increase residue mass by 20–30% .
  • Synthetic Optimization : React diethyl phosphite with ethanolamine in CCl₄/triethylamine for quantitative yields .

Q. What mechanistic insights explain conflicting phosphorylation outcomes under varying base conditions?

  • Methodological Answer :
  • Base Strength : Strong bases (e.g., s-BuLi) deprotonate tetrahydro-1,8-naphthyridine (pKa ≈28) effectively, enabling mono-phosphorylation. Weaker bases (e.g., KOtBu) result in incomplete reactions due to mismatched pKa .
  • Steric Effects : Bulky bases hinder access to the nitrogen lone pair, favoring diphosphorylation byproducts. Kinetic studies at −78°C vs. −42°C show temperature-dependent selectivity .

Q. How can this compound be integrated into asymmetric catalysis, and what structural features enhance enantioselectivity?

  • Methodological Answer : Chiral phosphoramidate-amine bifunctional catalysts (e.g., quinuclidine derivatives) promote asymmetric Michael additions. Key design principles include:
  • Rigid Backbones : Quinuclidine frameworks enforce precise spatial arrangement of P=O and NH groups for substrate coordination .
  • Electron-Withdrawing Substituents : Trifluoromethyl groups on aromatic rings increase Lewis acidity, improving catalytic turnover (e.g., 93% ee in aldol reactions) .

Q. What strategies resolve contradictions in the flame-retardant performance of phosphoramidates across polymer matrices?

  • Methodological Answer :
  • Matrix Compatibility : Phosphoramidates with methoxy groups (e.g., MHP) covalently bind to cellulose via C–O–P linkages, while diethyl analogs (EHP) remain inert. This is confirmed by XPS surface analysis .
  • Additive vs. Reactive Approaches : In polyethylene, phosphoramidates act as gas-phase radical scavengers. In polyurethanes, they form phosphoric acid layers, requiring tailored loading (5–10 wt%) for optimal LOI improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.